4-methyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-Methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 4-position and an aldehyde group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets . For instance, pyrazole derivatives have been reported to show a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes . For example, some pyrazole derivatives have been found to inhibit certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved .
Biochemical Pathways
Pyrazole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Similar compounds have been reported to have various biological effects, such as antimicrobial and anticancer activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-methyl-1H-pyrazole-5-carbaldehyde involves the reaction of pyrazole with formaldehyde. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases . Another approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by formylation at the 5-position .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production while maintaining efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Methyl-1H-pyrazole-5-methanol.
Substitution: 4-Bromo-1H-pyrazole-5-carbaldehyde.
Scientific Research Applications
4-Methyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a similar pyrazole core but with different substituents, leading to distinct chemical and biological properties.
5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Another related compound with a phenyl group at the 1-position, which affects its reactivity and applications.
Uniqueness: 4-Methyl-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its aldehyde group at the 5-position allows for versatile chemical modifications, making it a crucial compound in the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-methyl-1H-pyrazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-6-7-5(4)3-8/h2-3H,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLFPJZIBXEVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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